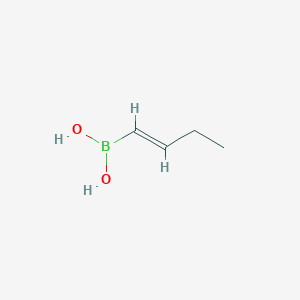

1-Butenylboronic acid

Description

Contextualization within Organoborane Chemistry

Organoborane chemistry is the study of organic compounds containing a carbon-boron bond. wikipedia.org These compounds are notable for the low polarity of the C-B bond, which makes them generally stable yet susceptible to oxidation. slideshare.net Boron's electron-deficient nature often leads to the formation of compounds that act as strong electrophiles. slideshare.net Organoboranes, including 1-butenylboronic acid, are pivotal reagents and intermediates in organic synthesis, most famously in hydroboration reactions. wikipedia.org The hydroboration of alkenes and alkynes provides a pathway to a wide array of organoboranes that can be further transformed into alcohols, carbonyls, and other functional groups. wikipedia.orglibretexts.org

The reactivity of organoboranes is largely dictated by the susceptibility of the boron-carbon bond to undergo rearrangement or transfer of the organic group to an electrophilic center. wikipedia.org This property is central to their application in carbon-carbon bond-forming reactions. organicchemistrydata.org

Role of Boronic Acids as Lewis Acids

A defining characteristic of boronic acids, including this compound, is their behavior as Lewis acids. wikipedia.orgnih.govsemanticscholar.org The boron atom in a boronic acid possesses an empty p-orbital, making it an electron acceptor. wikipedia.org This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, forming a boronate complex. acs.orgnih.govresearchgate.netbath.ac.uk The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa can decrease to approximately 7. wikipedia.org This change in acidity is a key aspect of their chemical behavior, particularly in aqueous solutions where they can exist in equilibrium with their boronate forms. nih.govsemanticscholar.org The Lewis acidic character of boronic acids is fundamental to their role in catalysis and molecular recognition. nih.govresearchgate.net

Overview of Reversible Covalent Complex Formation with Vicinal Diols and Related Functionalities

A unique and highly exploited feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal (1,2) or sometimes (1,3) diols, as well as other functionalities like amino acids and hydroxamic acids. wikipedia.org This reaction involves the formation of cyclic boronic esters. acs.orgnih.govresearchgate.netbath.ac.uk The formation of these esters is a dynamic process, and the stability of the resulting covalent bond is a key factor in their various applications. acs.orgnih.govresearchgate.netbath.ac.uk

This reversible covalent interaction is the cornerstone of boronic acid-based sensors, particularly for carbohydrates. acs.orgnih.govresearchgate.netbath.ac.uknih.govresearchgate.netnih.gov The binding of a diol-containing molecule, such as glucose, to a boronic acid can trigger a detectable signal, for instance, a change in fluorescence or color. nih.govpitt.edu The equilibrium of this complex formation is often pH-dependent, allowing for the controlled assembly and disassembly of molecular structures. researchgate.netnsf.gov This dynamic nature has been harnessed in the development of self-healing materials, drug delivery systems, and dynamic combinatorial chemistry. researchgate.netnsf.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₄H₉BO₂ |

| Molecular Weight | 99.92 g/mol |

| Physical State | Solid |

| CAS Number | 89361-68-2 |

Properties

IUPAC Name |

[(E)-but-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBUAXGGKQJNY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butenylboronic Acid and Analogous Vinylboronic Acids

Derivation from Diverse Boron Sources

The synthesis of vinylboronic acids can be initiated from several fundamental boron-containing starting materials. A traditional and widely practiced method involves the reaction of an organometallic reagent, such as a vinyl Grignard or vinyllithium species, with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. google.comnih.gov This approach generates a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid. While effective, this method's utility can be limited by the functional group tolerance of the highly reactive organometallic intermediates. sigmaaldrich.com

To circumvent these limitations, milder and more functional-group-compatible boron reagents have been employed. Bis(pinacolato)diboron (B136004) (B₂pin₂) has emerged as a preeminent reagent in modern synthesis. organic-chemistry.org It is used in catalytic reactions that avoid the need for pre-formed, highly reactive organometallic compounds. Another approach involves the use of aminoboranes, such as bi(disopropylamine) boron halides, which can react with vinyl Grignard reagents in a one-pot procedure to form intermediates that are then converted to boronic esters. google.com More recently, tetrahydroxydiboron (B₂(OH)₄) has been utilized as a direct source for synthesizing boronic acids from aryl chlorides, a methodology that could be extended to vinyl chlorides. researchgate.net

Approaches Involving Boronic Esters

Boronic esters, particularly those derived from diols like pinacol (B44631), neopentyl glycol, or methylpentanediol, are crucial intermediates and often the final targets in the synthesis of vinylboron reagents. organic-chemistry.orggoogle.com Compared to their corresponding boronic acids, boronic esters exhibit enhanced stability, are generally easier to handle and purify via chromatography, and are less prone to dehydration-induced trimerization into boroxines. sigmaaldrich.comwiley-vch.de

The conversion of a vinylboronic acid to its pinacol ester is a straightforward esterification reaction with pinacol, often under conditions that remove water. However, most modern synthetic strategies are designed to directly afford the boronic ester, bypassing the isolation of the more sensitive free acid. nih.gov These esters are fully compatible with a wide range of subsequent transformations, including the pivotal Suzuki-Miyaura cross-coupling. sigmaaldrich.com Furthermore, specialized boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, have been developed as "caged" boronic acid surrogates that are exceptionally robust to a variety of harsh reagents but can be readily deprotected under mild basic conditions when needed for coupling. sigmaaldrich.com

Direct Borylation Techniques

Direct C-H borylation represents a highly atom-economical and efficient strategy for synthesizing vinylboronic acids and esters. This approach involves the activation of a vinylic carbon-hydrogen bond and its subsequent functionalization with a boron-containing reagent. Transition metal catalysis is central to this methodology. For instance, palladium-catalyzed direct borylation of alkenes can furnish trisubstituted alkenyl boronic esters with high yields and stereoselectivity through a proposed boryl-Heck pathway. organic-chemistry.org

Copper catalysis has also proven effective for the direct borylation of vinylic C-H bonds. A notable example is the copper-catalyzed borylation of vinyl-substituted porphyrinoids, which proceeds with high (E)-stereoselectivity to yield valuable pinacolboronated derivatives. rsc.org These direct C-H functionalization methods are powerful as they often utilize readily available alkene starting materials and avoid the need for pre-functionalized substrates like vinyl halides.

Hydroboration Reactions of Alkynes and Alkenes

The hydroboration of alkynes is one of the most common and powerful methods for the synthesis of vinylboronic acids and esters. wikipedia.org This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The reaction typically proceeds via a syn-addition mechanism, establishing a defined stereochemistry in the resulting vinylborane. masterorganicchemistry.comchemistrysteps.com Subsequent oxidation of the vinylborane can yield aldehydes or ketones, but for the purposes of synthesis, the vinylborane itself is the desired intermediate. masterorganicchemistry.com

While hydroboration can be performed with borane (BH₃) or its adducts, the use of transition metal catalysts has significantly expanded the scope, efficiency, and selectivity of the reaction. wikipedia.org A wide range of metals, including rhodium, iridium, copper, zirconium, platinum, and iron, have been shown to catalyze the hydroboration of alkynes with reagents like pinacolborane (HBpin). organic-chemistry.orgresearchgate.netchemistryviews.orgsemanticscholar.org Iron-catalyzed systems are particularly attractive due to the low cost and low toxicity of the metal. researchgate.netrsc.org For example, systems composed of iron carbonyls and pinacolborane achieve good to excellent yields for a variety of alkynes. researchgate.net Similarly, platinum-catalyzed hydroboration provides a general and operationally simple route to vinyl boronates, showing tolerance for numerous functional groups that are often problematic in other systems. chemistryviews.org

| Catalyst System | Alkyne Substrate | Boron Source | Selectivity | Yield (%) |

| Fe₂(CO)₉ | Terminal & Internal Alkynes | Pinacolborane | High dr (up to 99:1) | Good to Excellent |

| PtCl₂/XPhos/Et₃SiH | Terminal Alkynes (incl. heteroatom-containing) | Pinacolborane | High Regio- and Stereoselectivity | Good to Excellent |

| [1-FeCl₂]/n-BuLi | Phenylacetylene | Pinacolborane | (Z)-selective | 95 |

| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Vinylarenes | Catecholborane | Markovnikov | - |

| Cu/TEMPO | Terminal Alkenes | Bis(pinacolato)diboron | (E)-selective | - |

This table summarizes various catalytic systems used for the hydroboration of alkynes and alkenes to produce vinylboronates, highlighting the catalyst, substrate type, boron source, observed selectivity, and typical yields. organic-chemistry.orgwikipedia.orgchemistryviews.orgrsc.org

Control over regioselectivity (i.e., which carbon of the alkyne the boron atom attaches to) and stereoselectivity is paramount in hydroboration. In the absence of catalysts, the hydroboration of terminal alkynes with sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, proceeds with high anti-Markovnikov selectivity, placing the bulky boron group on the terminal, less-hindered carbon. masterorganicchemistry.comchemistrysteps.com This is a result of minimizing steric interactions in the transition state. chemistrysteps.com

Transition metal catalysis offers a powerful handle to control and even reverse this inherent regioselectivity. The choice of metal and, crucially, the ancillary ligands can dictate the outcome. wikipedia.org For instance, while uncatalyzed hydroboration of vinylarenes gives the anti-Markovnikov product, the use of Wilkinson's catalyst can switch the selectivity to favor the Markovnikov product. wikipedia.org Ligand choice is also critical for stereocontrol; chiral diphosphine ligands have been used in copper-catalyzed systems to achieve highly enantioselective hydroborations of certain alkenes. thieme-connect.de The typical stereochemical outcome of alkyne hydroboration is a syn-addition, leading to the (E)-vinylboronate from a terminal alkyne. However, some catalytic systems can provide the (Z)-isomer. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling for Alkenylboronate Synthesis

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process that has become a premier method for synthesizing boronic esters. sigmaaldrich.com This reaction typically involves the coupling of a vinyl halide (bromide or iodide) or a vinyl triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgorganic-chemistry.org The reaction requires a palladium catalyst, such as PdCl₂(dppf) or PdCl₂(PPh₃)₂, and a base, often potassium acetate or another carboxylate salt. nih.govorganic-chemistry.org

This methodology is valued for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance. nih.gov It provides direct access to stereodefined vinylboronates from readily available vinyl halide precursors. The reaction proceeds with retention of the double bond geometry of the starting halide, allowing for the synthesis of either (E)- or (Z)-vinylboronates if the corresponding stereochemically pure vinyl halides are used.

| Vinyl Substrate | Boron Reagent | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1-Alkenyl Halides/Triflates | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂·2PPh₃ | Potassium Phenoxide | Toluene | - |

| Alkenyl Bromides | Potassium Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/Water | 49-95 |

| Aryl/Vinyl Halides | Bis(pinacolato)diboron | - | KOAc | - | - |

This table presents examples of palladium-catalyzed cross-coupling reactions for the synthesis of alkenylboronates, detailing the substrates, reagents, and conditions. nih.govsigmaaldrich.comorganic-chemistry.org

Modular Synthetic Routes for Polyene Natural Products Utilizing 1-Butenylboronic Acid Building Blocks

The synthesis of polyene natural products presents significant challenges due to the inherent instability of conjugated double bond systems, which are sensitive to light, oxygen, and various reagents. nih.govacs.org Modular strategies utilizing iterative cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful solution. These methods offer mild, non-acidic, and stereospecific conditions for carbon-carbon bond formation. nih.govacs.org A key innovation in this field is the use of air-stable and versatile B-protected haloalkenylboronic acid building blocks, which enable the synthesis of complex polyenes with remarkable simplicity and efficiency. nih.govnih.gov

These building blocks, often protected as N-methyliminodiacetic acid (MIDA) boronates, are exceptionally stable to purification and storage, a critical feature that allows for a stepwise, iterative approach. nih.govnih.gov The reactive boronic acid can be unmasked under very mild aqueous basic conditions when needed for the next coupling step. nih.gov This strategy has been successfully applied to the total synthesis of various polyene natural products, including all-trans-retinal and β-parinaric acid. nih.gov

A specific example of this methodology is the synthesis of β-parinaric acid, which utilizes (E)-1-butenylboronic acid as a key building block. acs.org In a crucial step, a selective Suzuki-Miyaura coupling is performed between (E)-1-butenylboronic acid and a B-protected chlorodienylboronic acid building block. This reaction yields a column-stable all-trans trienyl MIDA boronate, extending the polyene chain in a controlled and predictable manner. acs.org This iterative coupling of bifunctional building blocks suggests that the vast structural diversity of polyene natural products can be accessed from a surprisingly small set of foundational reagents. semanticscholar.org

| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Significance |

|---|---|---|---|---|

| (E)-1-Butenylboronic acid | B-protected chlorodienylboronic acid (MIDA boronate) | Suzuki-Miyaura Cross-Coupling | All-trans trienyl MIDA boronate | Forms a stable, elongated polyene intermediate that can be purified and used in subsequent iterative steps. acs.org |

Synthesis of Substituted Boronic Acids via Homologation Reactions

Homologation reactions provide a powerful method for the synthesis of substituted boronic acids by inserting a carbon atom between the boron atom and the existing organic group. This transformation is crucial for creating more complex and functionalized boronic acid derivatives from simpler precursors.

One prominent method is the Matteson homologation , which is highly regarded for its stereoselectivity. This approach utilizes chiral boronic esters which react with lithium dichlorocarbenoids. The subsequent reaction with various nucleophiles allows for the synthesis of functionalized secondary and tertiary boronic esters with excellent stereocontrol. acs.org Through repeated homologation steps, complex stereochemical arrangements, such as 1,2-anti- and 1,3-syn-configured products, can be achieved. acs.org

Another versatile strategy involves the use of diazo compounds . In this approach, a diazoalkane reacts with a boronic acid, followed by a 1,2-migration of the organic group from boron to the adjacent carbon, resulting in the homologated boronic acid. nih.govrsc.org A significant advancement in this area is the use of light-promoted homologation with N-sulfonylhydrazones. nih.govresearchgate.net Photochemical decomposition of N-tosylhydrazone salts generates diazoalkanes under mild, basic conditions. nih.govrsc.org This method avoids the harsh thermal conditions that can lead to the decomposition of unstable products, such as benzyl and allyl boronates. nih.govrsc.org The resulting homologated boronic acid can be trapped as a stable pinacol boronate. nih.govresearchgate.net

A more recent development is a formal homologation via cross-coupling . This one-pot process involves the Suzuki-Miyaura cross-coupling of a boronic acid with a conjunctive haloaryl MIDA boronate. acs.org By carefully controlling the basic biphasic conditions, the cross-coupling proceeds while preventing premature hydrolysis of the MIDA ester. Subsequent hydrolysis in the same pot reveals the new, homologated boronic acid. This method serves as a platform for diversity-oriented synthesis, allowing for the direct creation of functionalized boronic acids that can be used in subsequent reactions. acs.org

| Homologation Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Matteson Homologation | Chiral boronic esters, lithium dichlorocarbenoids, nucleophiles | Low temperature | Highly stereoselective; allows for iterative chain extension to form complex polyketide-like structures. acs.org |

| Diazo Compound-Based Homologation | Boronic acids, N-tosylhydrazones | Photochemical, basic | Mild reaction conditions prevent protodeboronation of unstable products; can be adapted for continuous flow processes. nih.govrsc.org |

| Formal Homologation via Cross-Coupling | Boronic acids, haloaryl MIDA boronates, Palladium catalyst | Biphasic (organic/aqueous base) | One-pot procedure; provides direct access to functionalized boronic acids for diversity-oriented synthesis. acs.org |

Chemical Reactivity and Mechanistic Pathways of 1 Butenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Butenylboronic acid is a proficient coupling partner in a range of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. These reactions are valued for their functional group tolerance and stereospecificity.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, and this compound is an excellent substrate for this reaction. libretexts.orgwikipedia.org This palladium-catalyzed process involves the reaction of the organoborane with an organohalide or triflate in the presence of a base. libretexts.orgwikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the butenyl group from the boron atom to the palladium(II) center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.orgmusechem.com

For instance, the palladium-catalyzed coupling of 3-bromo-isocoumarin with (Z)-1-butenylboronic acid has been shown to provide a high-yielding route to (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one. vulcanchem.com

Table 1: Example of Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|

A significant advantage of the Suzuki-Miyaura coupling is its high degree of stereospecificity. The reaction typically proceeds with retention of the double bond geometry of both the alkenylboronic acid and the vinyl halide. wikipedia.org This means that coupling of (E)-1-butenylboronic acid will predominantly yield the (E)-alkene product, while the (Z)-isomer will yield the (Z)-product. This stereoretention is crucial for the synthesis of specific isomers of complex molecules, such as natural products and pharmaceuticals. nih.gov The transmetalation and reductive elimination steps of the catalytic cycle are known to retain the stereochemistry of the coupling partners. libretexts.org

While boronic acids are relatively stable, they can undergo side reactions like protodeboronation or oxidation under certain conditions. rsc.org To enhance their stability and control their reactivity, particularly in complex multi-step syntheses, protecting groups can be employed. rsc.orgbohrium.com Common strategies involve converting the boronic acid to a boronate ester or an organotrifluoroborate salt. bohrium.com

N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are unreactive under standard Suzuki-Miyaura conditions. rsc.orgnih.gov They can withstand chromatography and a wide range of reaction conditions, only to be deprotected at a later stage to reveal the reactive boronic acid. rsc.orgnih.gov

Potassium alkenyltrifluoroborates are another class of protected boronic acids. bohrium.comacs.org These air-stable salts offer enhanced stability and can be used directly in cross-coupling reactions, often tolerating a wider range of functional groups than the corresponding boronic acids. bohrium.comacs.org

Bis(2-hydroxybenzyl)methylamine (BOMA) boronates represent a newer class of protecting groups that form tridentate complexes with boronic acids. These are stable in both aqueous base and acid but can be deprotected using organic acids, offering an alternative strategy for controlled release and reaction. nih.gov

These protecting group strategies allow for sequential cross-couplings and the synthesis of complex molecules by masking the reactivity of the boronic acid until it is needed. rsc.orgnih.gov

Chan-Lam Coupling and Carbon-Heteroatom Bond Formation

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds. wikipedia.orgnih.gove-bookshelf.de This copper-catalyzed reaction couples a boronic acid with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.orgrsc.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

While the reaction is most commonly applied to arylboronic acids, alkenylboronic acids like this compound can also participate. nrochemistry.com The mechanism is thought to involve a Cu(II) or Cu(III) intermediate, which undergoes reductive elimination to form the C-heteroatom bond. wikipedia.orgnrochemistry.com This method provides a valuable route for synthesizing vinyl ethers, enamines, and vinyl sulfides from this compound.

Liebeskind-Srogl Coupling Analogues

The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond by coupling a thioester with a boronic acid. wikipedia.orgsynarchive.com A key feature of this reaction is the use of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. wikipedia.orgresearchgate.net

The reaction is applicable to a variety of boronic acids, including alkenylboronic acids, and a range of thioesters. wikipedia.orgresearchgate.net An analogous reaction using this compound would couple it with a suitable thioester to form a butenyl ketone. This desulfitative cross-coupling proceeds under neutral conditions, which is advantageous for substrates with base-sensitive functional groups. researchgate.net The scope of the Liebeskind-Srogl reaction has been extended to various organosulfur compounds and nucleophilic partners, highlighting its versatility in modern organic synthesis. wikipedia.orgresearchgate.net

Conjugate Addition Reactions

This compound can participate in conjugate addition (or Michael addition) reactions, typically catalyzed by rhodium or palladium complexes. thieme-connect.comnih.govnih.gov In this process, the butenyl group is added to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone, enoate, or enal. thieme-connect.comresearchgate.net

Rhodium-catalyzed asymmetric 1,4-addition of alkenylboronic acids to electron-deficient olefins has been shown to be a powerful method for creating stereogenic centers with high enantioselectivity. thieme-connect.com For example, the addition of alkenylboronic acids to cyclic enones can produce 3-substituted cycloalkanones in high yields and with excellent enantiomeric excess. thieme-connect.com The reaction often involves an aqueous solvent system and a chiral phosphine (B1218219) ligand, such as BINAP, to induce asymmetry. thieme-connect.comresearchgate.net Similarly, palladium catalysts with chiral ligands have been developed for the asymmetric conjugate addition of boronic acids to cyclic enones, enabling the construction of all-carbon quaternary stereocenters. nih.gov

This reaction is highly valuable for the stereoselective synthesis of complex molecules, as it forms a new carbon-carbon bond while controlling the stereochemistry at the newly formed chiral center.

Table 2: Research Findings on Conjugate Addition of Alkenylboronic Acids

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Rhodium(I)/binap | α,β-Unsaturated ketones, esters | High enantioselectivity (>95% ee) in aqueous solvent at 100 °C. | thieme-connect.com |

| Palladium(II)/Chiral Pyridinooxazoline | β-Substituted cyclic enones | Effective for generating all-carbon quaternary stereocenters with high yield and enantioselectivity. | nih.gov |

Rhodium-Catalyzed Asymmetric 1,4-Additions to Electron-Deficient Olefins

The rhodium-catalyzed asymmetric 1,4-addition of this compound to electron-deficient olefins is a well-established method for constructing chiral carbon-carbon bonds. researchgate.net This reaction allows for the introduction of a butenyl group to a variety of substrates, including α,β-unsaturated ketones, esters, amides, and nitroalkenes, with high enantioselectivity. thieme-connect.comresearchgate.netnih.gov The success of this transformation heavily relies on the use of a chiral rhodium catalyst. sioc-journal.cn

For example, the reaction of (E)-1-butenylboronic acid with cyclic enones in the presence of a rhodium catalyst and a chiral bisphosphine ligand like BINAP can lead to the formation of the corresponding β-butenyl-substituted ketones in high yields and with excellent enantiomeric excess. thieme-connect.com The reaction conditions are a key factor; for instance, using an aqueous solvent system at 100°C has proven effective. thieme-connect.com

The catalytic cycle for this process is understood to proceed through several key intermediates. nih.gov It begins with the transmetalation of the butenyl group from the boronic acid to the rhodium(I) catalyst. The resulting butenyl-rhodium species then adds to the β-carbon of the electron-deficient olefin in a 1,4-conjugate addition fashion. thieme-connect.com The final step is typically a protonolysis or hydrolysis event that releases the product and regenerates the active rhodium catalyst. thieme-connect.comnih.gov

The versatility of this reaction is demonstrated by its application in the synthesis of complex molecules. For instance, a selective cross-coupling between a bifunctional dienylchloride and (E)-1-butenylboronic acid was a key step in the synthesis of β-parinaric acid. nih.gov

Enantioselectivity in Chiral Catalyst Systems

The enantioselectivity of rhodium-catalyzed 1,4-additions is dictated by the chiral environment created by the ligand coordinated to the rhodium center. organic-chemistry.org A variety of chiral ligands have been developed and successfully employed in these reactions, including chiral bisphosphines (e.g., BINAP), dienes, and phosphine-olefin ligands. thieme-connect.comorganic-chemistry.orgnih.gov The choice of ligand can significantly impact both the catalytic activity and the level of enantioselectivity achieved. thieme-connect.com

For example, rhodium complexes of chiral diene ligands have been shown to be highly effective for the asymmetric conjugate addition of arylboronic acids to various activated alkenes. nih.gov Similarly, novel chiral phosphine-olefin ligands have been designed to combine the strong coordinating ability of phosphines with the effective chiral environment of olefins, leading to high enantioselectivity in the 1,4-addition of aryl boronic acids to maleimides. organic-chemistry.org

The mechanism of stereoinduction is believed to occur at the step of the addition of the butenyl-rhodium intermediate to the electron-deficient olefin. thieme-connect.com The chiral ligand directs the approach of the olefin to the rhodium center, favoring one enantiotopic face over the other, thus leading to the formation of one enantiomer of the product in excess. The structure of the ligand, including its steric and electronic properties, is crucial in determining the degree and sense of the enantioselectivity.

Recent advancements have also explored the use of chiral metallacycles as supramolecular catalysts for the asymmetric conjugate addition of styrylboronic acids to α,β-enones, demonstrating high catalytic activity and stereoselectivity. acs.org While not directly involving this compound, these findings highlight the continuous development of novel chiral catalyst systems applicable to this class of reactions.

Table 1: Examples of Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions

| Ligand Type | Example Ligand | Application | Reference |

| Chiral Bisphosphine | (S)-BINAP | Addition of aryl- and alkenylboronic acids to enones | thieme-connect.com |

| Chiral Diene | Newly developed diene ligand | Addition of arylboronic acids to alkenylheteroarenes | nih.gov |

| Chiral Phosphine-Olefin | Novel bidentate phosphine-olefin | Addition of aryl boronic acids to maleimides | organic-chemistry.org |

| Chiral Metalla-triangle | Self-assembled chiral metallacycle | Addition of styrylboronic acids to α,β-enones | acs.org |

Oxidation Reactions of the Boron-Carbon Bond

The carbon-boron bond in organoboronic acids, including this compound, is susceptible to oxidation. acs.orgacs.org This reaction typically converts the boronic acid into an alcohol, providing a method for the synthesis of alcohols from alkenes via a hydroboration-oxidation sequence. masterorganicchemistry.comucalgary.ca The oxidation is commonly carried out using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comchemeurope.com

The mechanism of this oxidation involves the attack of the hydroperoxide anion on the boron atom, followed by a rearrangement where the butenyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. masterorganicchemistry.com This migration occurs with retention of the stereochemistry at the carbon atom that was attached to the boron. masterorganicchemistry.comucalgary.ca Subsequent hydrolysis of the resulting boronate ester yields the corresponding alcohol, but-1-en-1-ol in this case, and boric acid. masterorganicchemistry.com

The susceptibility of the C-B bond to oxidation is a key feature in the synthetic utility of organoboranes. acs.orgacs.org The strength of the B-O bond formed is significantly greater than that of the B-C bond, providing the thermodynamic driving force for the reaction. acs.orgacs.org While often a desired transformation, this reactivity also means that organoboronic acids can be sensitive to air oxidation, particularly aliphatic boronic acids. acs.orgacs.org

Beyond the standard hydrogen peroxide conditions, other oxidizing agents can be employed to achieve different transformations. For example, the oxidation of benzylic boronic esters to ketones can be achieved using a copper-catalyzed method with air as the terminal oxidant. researchgate.net

Electrophilic Allyl Shift Reactions

Allylboronic acids and their esters can participate in electrophilic allyl shift reactions, which are analogous to the well-known Sakurai reaction involving allylsilanes. chemeurope.com In these reactions, the allylboronate acts as a nucleophile, and the reaction with an electrophile proceeds with a shift of the double bond, often referred to as an SE2' reaction. acs.org

For this compound, which is an alkenylboronic acid, an analogous electrophilic attack would likely occur at the γ-position relative to the boron atom, with concomitant migration of the double bond. However, the reactivity of this compound itself in such shifts is not as extensively documented as that of true allylboronates. The key to this reactivity is the ability of the boron atom to activate the double bond towards electrophilic attack.

Recent studies have shown that converting allylic boronic esters into more nucleophilic boronate complexes by adding an organolithium reagent can significantly enhance their reactivity towards a wide range of electrophiles. acs.org This "switches on" the reactivity, allowing for SE2' reactions with high γ-selectivity and stereospecificity. acs.org This strategy could potentially be applied to derivatives of this compound to facilitate similar transformations.

An allylic rearrangement, or allylic shift, is a general organic reaction where a reaction at a center adjacent to a double bond leads to the shifting of that double bond. wikipedia.org This can occur in both nucleophilic and electrophilic substitutions. wikipedia.org The propensity for an allylic shift to occur is influenced by factors such as steric hindrance at the reaction center. wikipedia.org

Protodeboronation Processes and Influencing Factors

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is often considered an undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids, such as the Suzuki reaction. wikipedia.org The tendency of a boronic acid to undergo protodeboronation is highly variable and depends on several factors, including the reaction conditions and the nature of the organic group attached to the boron. wikipedia.org

The mechanism of protodeboronation can be complex and is influenced by the pH of the reaction medium. wikipedia.orgacs.org Both acid-catalyzed and base-catalyzed pathways have been identified. wikipedia.orgrsc.org In aqueous conditions, the speciation of the boronic acid (i.e., whether it exists as the neutral acid or the anionic boronate) is a critical factor. wikipedia.org For simple arylboronic acids, base-catalyzed protodeboronation is often proposed to proceed via the more reactive boronate anion. acs.org

Factors that influence the rate of protodeboronation include:

pH: The reaction rate is often pH-dependent. For many boronic acids, the rate increases at higher pH due to the formation of the more reactive boronate species. acs.orged.ac.uk

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

Solvent: The nature of the solvent can influence the reaction rate.

Electronic effects: Electron-withdrawing groups on the organic substituent can affect the susceptibility of the C-B bond to cleavage.

Metal catalysts: Certain metal salts can catalyze protodeboronation. rsc.org

While often a nuisance, deliberate protodeboronation has found synthetic applications, for instance, in the stereospecific introduction of a proton or in the removal of unwanted regioisomeric boronic acid byproducts. wikipedia.org

Homologation Reactions

Homologation of boronic acids or their esters involves the insertion of a one-carbon unit into the carbon-boron bond, effectively lengthening the carbon chain by one atom. wikipedia.orgacs.org A classic method for homologation is the Matteson homologation, which utilizes a carbenoid reagent to induce a stereospecific 1,2-metallate rearrangement. nih.gov

In the context of this compound, a homologation reaction would lead to the formation of a pentenylboronic acid derivative. The general process for boronic ester homologation involves the reaction with dichloromethyllithium, which forms a boronate complex. wikipedia.org A subsequent rearrangement induced by a Lewis acid leads to the migration of the alkyl or alkenyl group from the boron to the carbon, displacing a chloride ion. wikipedia.org

More recent developments have focused on catalytic methods for homologation. For example, a palladium-catalyzed homologation of arylboronic acids has been reported using halomethylboronic acid pinacol (B44631) esters as carbenoid equivalents. nih.gov This approach avoids the need for stoichiometric organometallic reagents. nih.gov

Another strategy for homologation involves the use of diazomethane (B1218177) derivatives. nih.gov The asymmetric homologation of alkenylboronic acids with CF₃-diazomethane, catalyzed by BINOL derivatives, has been studied to produce α-CF₃ allylboronic acids with high enantioselectivity. nih.gov This reaction proceeds through a chiral BINOL ester of the alkenylboronic acid. nih.gov

Table 2: Common Reagents for Boronic Acid Homologation

| Reagent | Reaction Type | Product | Reference |

| Dichloromethyllithium | Matteson Homologation | Homologated boronic ester | wikipedia.org |

| Halomethylboronic acid pinacol esters | Pd-catalyzed Homologation | Homologated boronic ester | nih.gov |

| Diazomethane derivatives | Organocatalytic Homologation | α-substituted allylboronic acids | nih.gov |

Interconversion Pathways with Boronic Esters and Other Derivatives

This compound can be readily interconverted with its corresponding boronic esters. This is a common practice in organic synthesis as boronic esters are often preferred over boronic acids due to their improved stability, easier handling, and better solubility in organic solvents. sciforum.net Boronic acids can exist as oligomeric anhydrides, particularly boroxines, which can complicate their characterization and reactivity. sciforum.net

The formation of boronic esters is typically an equilibrium reaction between the boronic acid and a diol, such as pinacol or a tartrate derivative. sciforum.netscispace.com To drive the equilibrium towards the ester, water is removed from the reaction mixture, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. sciforum.net

Conversely, the hydrolysis of boronic esters back to the boronic acid can be achieved under aqueous conditions, sometimes with the aid of an acid or base. wikipedia.org For example, mild aqueous basic conditions can be used to deprotect boronate esters. nih.gov In some cases, reagents like thionyl chloride and pyridine (B92270) can be used for the hydrolysis of boronic esters. wikipedia.org

Besides boronic esters, this compound can be converted into other derivatives. For instance, treatment with trifluoroborates can lead to the formation of butenyltrifluoroborate salts, which are often more stable and can be used in cross-coupling reactions. The interconversion between these various boron species allows for a wide range of synthetic applications and the fine-tuning of reactivity for specific transformations.

The synthesis of boronic esters can also be achieved directly from Grignard reagents and a boron-containing substrate like pinacolborane. google.com This provides an alternative route to these valuable synthetic intermediates without necessarily going through the isolated boronic acid.

Applications of 1 Butenylboronic Acid in Organic Synthesis

As a Versatile Chemical Building Block

1-Butenylboronic acid serves as a fundamental building block, primarily in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. psgcas.ac.inutoronto.ca This reaction allows for the formation of a carbon-carbon single bond by coupling the butenyl group with various organic halides or pseudohalides. psgcas.ac.in The versatility of this compound stems from its ability to introduce a four-carbon alkenyl fragment into a wide array of molecular scaffolds, a common motif in many biologically active compounds and materials. rsc.org

The reactivity of the carbon-boron bond allows for its participation in a variety of coupling reactions, making it a key component in the synthesis of complex molecules. alfa-chemistry.com For instance, it has been employed in the synthesis of polyene natural products, where the butenyl moiety is sequentially extended to create conjugated double bond systems. vulcanchem.com The mild and generally stereospecific nature of these coupling methods enhances its utility as a reliable building block. nih.gov

Stereodefined Construction of Carbon-Carbon Bonds

A significant application of this compound lies in the stereodefined construction of carbon-carbon bonds. The geometry of the double bond in this compound, typically the (E)-isomer, is directly transferred to the product in Suzuki-Miyaura cross-coupling reactions. This stereospecificity is a critical feature for the synthesis of complex molecules where precise control of stereochemistry is paramount. nih.gov

The palladium-catalyzed coupling of (E)-1-butenylboronic acid with various organic halides proceeds with retention of the double bond geometry, leading to the formation of (E)-alkenes. rsc.org This predictable stereochemical outcome is crucial in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit distinct biological activities. Research has demonstrated the highly stereoselective synthesis of arylated (E)-alkenes through the reaction of alk-1-enylboranes with aryl halides, catalyzed by palladium complexes. rsc.org This control over stereochemistry is a key advantage of using this compound and related alkenylboronic acids in organic synthesis.

A prime example is the synthesis of β-parinaric acid, a fluorescent polyene natural product. In a key step, (E)-1-butenylboronic acid was coupled with a bifunctional dienylchloride in a Suzuki-Miyaura reaction. The reaction proceeded with high stereoselectivity, yielding the desired all-trans trienyl boronate, which was then further elaborated to β-parinaric acid. nih.govcdnsciencepub.com This example highlights the reliability of this compound in transferring its stereochemistry to the final product.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Feature | Reference |

| (E)-1-Butenylboronic acid | (E)-(2-chloro-3-methylbuta-1,3-dien-1-yl)-N-methyliminodiacetic acid boronate | Pd(OAc)₂, SPhos, K₃PO₄ | All-trans trienyl boronate | cdnsciencepub.com |

| (E)-1-Butenylboronic acid | Aryl Halide | Tetrakis(triphenylphosphine)palladium, Base | Arylated (E)-alkene | rsc.org |

Iterative Cross-Coupling Strategies in Complex Molecule Synthesis

Iterative cross-coupling represents a powerful strategy for the efficient and modular synthesis of complex molecules, particularly those with repeating subunits like polyenes. This compound plays a crucial role in this approach, often serving as a starting piece or an early-stage building block in a sequential assembly line-like process. nih.gov

The strategy involves the use of bifunctional building blocks, which possess both a reactive site for coupling and a protected boronic acid. After the initial coupling, the boronic acid is deprotected, revealing a new reactive site for the next coupling reaction. This iterative sequence allows for the systematic elongation of a carbon chain with precise control over the structure and stereochemistry. cdnsciencepub.com

In the synthesis of a portion of the amphotericin B skeleton, a complex polyene macrolide, an iterative Suzuki-Miyaura coupling strategy was employed. While not the initiating fragment, the principles of this strategy often rely on simple, readily available building blocks like this compound to construct larger, more complex fragments that are then used in the iterative process. cdnsciencepub.com The synthesis of β-parinaric acid provides a direct example where (E)-1-butenylboronic acid is coupled with a more complex, bifunctional building block to construct a triene system in a modular fashion. nih.govcdnsciencepub.com This approach's simplicity, efficiency, and modularity are significant advantages for the synthesis of complex natural products. cdnsciencepub.com

Table: Examples of Complex Molecules Synthesized Using Iterative Cross-Coupling Involving Alkenylboronic Acids

| Target Molecule/Fragment | Key Building Blocks | Coupling Reaction | Significance | Reference(s) |

|---|---|---|---|---|

| β-Parinaric Acid | (E)-1-Butenylboronic acid, B-protected chlorodienylboronic acid | Suzuki-Miyaura Coupling | Modular and stereospecific synthesis of a polyene natural product. | nih.govcdnsciencepub.com |

| One-half of Amphotericin B skeleton | Dienylboronate, Trienylchloride | Suzuki-Miyaura Coupling | Demonstrates the potential for limitless iteration in complex polyene synthesis. | cdnsciencepub.com |

Precursor for Advanced Organoboron Reagents

This compound can be readily converted into more advanced organoboron reagents that offer advantages in terms of stability, handling, and reactivity. A prominent example is the formation of its N-methyliminodiacetic acid (MIDA) boronate ester. nih.gov

Boronic acids are often prone to dehydration to form cyclic boroxines and can be challenging to purify by standard chromatographic methods. In contrast, MIDA boronates are typically stable, crystalline solids that are compatible with silica (B1680970) gel chromatography and can be stored for extended periods. nih.gov The MIDA protecting group effectively masks the reactivity of the boronic acid, allowing for chemical transformations on other parts of the molecule. Crucially, the boronic acid can be easily regenerated under mild aqueous basic conditions when needed for a subsequent reaction. cdnsciencepub.com

The trans-1-butenylboronic acid MIDA ester is a commercially available building block that facilitates its use in complex synthetic sequences. nih.govmdpi.com This stable precursor allows for the controlled and sequential introduction of the 1-butenyl group in iterative cross-coupling strategies, as demonstrated in the synthesis of polyene natural products. cdnsciencepub.com The development of such protected boronic acid derivatives has significantly expanded the scope and applicability of organoboron chemistry in the construction of complex molecular architectures. nih.gov

Computational and Theoretical Investigations of 1 Butenylboronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. For 1-butenylboronic acid, these methods can elucidate geometric parameters, conformational preferences, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying a range of chemical systems. biointerfaceresearch.com In the context of boronic acids, DFT has been employed to study the electronic and structural properties of related compounds. lookchem.comnih.gov For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to design and analyze new butanoic acid derivatives, providing information on their stability and reactivity. biointerfaceresearch.com

DFT studies on molecules similar to this compound, such as n-butylboronic acid, have been performed to investigate monomeric and dimeric forms, yielding optimized geometries and energies. nih.gov Such calculations are crucial for understanding the fundamental interactions and structural preferences of the molecule.

Table 1: Representative Calculated Geometrical Parameters for a Boronic Acid Monomer (Illustrative) (Note: This table is illustrative of typical data obtained from DFT calculations for boronic acids, as specific data for this compound is not readily available in published literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | B-C | ~1.57 Å |

| Bond Length | B-O | ~1.37 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-B-O | ~120° |

| Bond Angle | O-B-O | ~120° |

| Dihedral Angle | C-C-C=C | ~180° (for trans/E isomer) |

Møller-Plesset Perturbation Theory (MP2) Analysis

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to incorporate electron correlation effects, offering higher accuracy than DFT for some systems. wikipedia.orgsmu.edu Second-order Møller-Plesset (MP2) theory, in particular, is a common choice for approximating correlation energy. q-chem.comuzh.ch

Studies on related boronic acids, like n-butylboronic acid, have utilized MP2 methods to investigate their monomeric and dimeric structures. nih.gov These calculations provide a more refined understanding of the electron correlation, which is essential for accurately describing intermolecular interactions, such as the hydrogen bonding that governs the formation of boronic acid dimers. nih.gov The computational cost of MP2 is higher than that of DFT, but it is valuable for benchmarking and for systems where dispersion forces are significant. uzh.ch

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.govyoutube.com By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and the dynamics of intermolecular interactions. nih.govnih.gov

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. For instance, Car-Parrinello molecular dynamics simulations have been applied to n-butylboronic acid in the solid state to study the influence of temperature and environment on its molecular properties. nih.gov Such simulations can reveal the dynamic nature of hydrogen bonds within the crystal lattice. nih.gov In a solution, MD could track the interactions between the boronic acid and solvent molecules, which is crucial for understanding its reactivity in different media. mdpi.com

Analysis of Electron Density Topology and Intermolecular Interactions (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de This analysis allows for the unambiguous definition of atoms within a molecule and the characterization of chemical bonds and intermolecular interactions based on the properties of ρ(r) at bond critical points. wikipedia.orgwiley-vch.de

For boronic acids, AIM theory is particularly useful for quantifying the strength and nature of the intermolecular hydrogen bonds that lead to the formation of dimers and larger aggregates. nih.gov By analyzing the electron density and its Laplacian (∇²ρ(r)) at the bond critical points of the hydrogen bonds, one can gain detailed insight into these interactions. nih.govcsic.es The topology of the Laplacian of the electron density can also reveal regions of charge concentration and depletion, which are related to the Lewis acid-base properties of the molecule. researchgate.netnih.gov

Table 2: Typical AIM Parameters for Hydrogen Bonds in a Boronic Acid Dimer (Illustrative) (Note: This table illustrates the kind of data obtained from an AIM analysis. Specific values for this compound are not available.)

| Parameter | Description | Typical Value Range (a.u.) |

|---|---|---|

| Electron Density (ρ) | Value at the bond critical point; indicates bond strength. | 0.02 - 0.04 |

| Laplacian of Electron Density (∇²ρ) | Positive value indicates a closed-shell interaction (like H-bonds). | 0.07 - 0.15 |

| Total Energy Density (H) | Slightly negative value can indicate some covalent character. | -0.001 to 0.001 |

Theoretical Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions. rsc.orgnih.govcecam.org By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potentials, and reaction barriers, chemists can rationalize and predict chemical behavior. ajchem-a.comresearchgate.netajchem-a.com

For this compound, theoretical calculations can predict its reactivity in key transformations like the Suzuki-Miyaura coupling or additions to carbonyls. DFT calculations, for example, have been instrumental in developing predictive models for the site selectivity of iridium-catalyzed arene borylation, a related process. chemrxiv.org These models often combine DFT-calculated energies with other descriptors to predict reaction outcomes. chemrxiv.orgcam.ac.uk The analysis of frontier orbitals (HOMO and LUMO) can indicate the nucleophilic and electrophilic sites of the molecule, offering qualitative predictions of reactivity. europa.eu

Spectroscopic Property Simulations for Structural Elucidation (e.g., Vibrational Modes, NMR Parameters)

The simulation of spectroscopic properties is a valuable tool for structural elucidation, allowing for direct comparison between theoretical and experimental data. fupress.com

Vibrational Modes

The calculation of vibrational frequencies (e.g., via DFT) can aid in the interpretation of infrared (IR) and Raman spectra. nih.gov For a molecule like this compound, which has 13 atoms, it would be a non-linear molecule, and is expected to have 3N-6 = 3(13)-6 = 33 normal vibrational modes. libretexts.orgbhu.ac.in Theoretical calculations can predict the frequencies and intensities of these modes, including characteristic vibrations such as the O-H stretch, B-O stretch, and C=C stretch, helping to assign peaks in an experimental spectrum. nih.govbhu.ac.in

NMR Parameters

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J). uchicago.edunmrdb.orguzh.ch Simulating the ¹H and ¹³C NMR spectra of this compound can help confirm its structure by comparing the predicted spectra with experimental data. nmrdb.org These simulations involve calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts. copernicus.org

Advanced Synthetic Strategies and Protecting Group Methodologies for 1 Butenylboronic Acid

Design and Application of Conformationally Rigid Protecting Groups (e.g., MIDA Boronates)

A significant breakthrough in boronic acid chemistry has been the development of conformationally rigid protecting groups that reversibly attenuate the reactivity of the boron center. acs.orgcancer.gov Among the most successful of these is the N-methyliminodiacetic acid (MIDA) protecting group. acs.orgacs.org

The design of MIDA boronates is based on the chelation of the boronic acid by the trivalent MIDA ligand. acs.orgsigmaaldrich.com This complexation induces a change in the hybridization of the boron atom from a reactive, Lewis acidic sp2 state to a stable, tetrahedral sp3 state. sigmaaldrich.comgoogle.comillinois.edu This pyramidalized structure lacks the vacant p-orbital required for transmetalation in the Suzuki-Miyaura catalytic cycle, effectively "turning off" the reactivity of the boronic acid. sigmaaldrich.comnih.gov The resulting MIDA boronate esters are exceptionally stable, crystalline solids that are compatible with silica (B1680970) gel chromatography and can be stored long-term on the benchtop under air without significant decomposition. sigmaaldrich.comsigmaaldrich.comcore.ac.uk This stability stands in stark contrast to many of their free boronic acid counterparts. sigmaaldrich.com The formation of alkenyl MIDA boronates, including the derivative of 1-butenylboronic acid, can be achieved through methods such as the condensation of the boronic acid with MIDA or via cross-metathesis with vinyl MIDA boronate. nih.gov

Table 1: Stability Comparison of Unprotected Boronic Acids vs. MIDA Boronates

| Compound Class | Unprotected Boronic Acid Stability (Benchtop, under air) | MIDA Boronate Stability (Benchtop, under air) |

|---|---|---|

| Aryl | Significant decomposition observed after 15 days sigmaaldrich.com | >95% integrity after ≥60 days sigmaaldrich.com |

| Heteroaryl | Significant decomposition observed after 15 days sigmaaldrich.com | >95% integrity after ≥60 days sigmaaldrich.com |

| Alkenyl | Often unstable, difficult to isolate and store sigmaaldrich.comnih.gov | Crystalline, stable solids, compatible with chromatography and long-term storage sigmaaldrich.comnih.gov |

| Alkyl | Significant decomposition observed after 15 days sigmaaldrich.com | >95% integrity after ≥60 days sigmaaldrich.com |

This table is generated based on research findings describing the general stability of these compound classes.

Selective Functional Group Transformations in the Presence of Protected Boronic Acid Moieties

The exceptional stability of the MIDA boronate group allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected boronic acid. orgsyn.orggoogle.com This orthogonality is a cornerstone of modern multi-step synthesis. acs.org A prime example is the selective cross-coupling of bifunctional molecules containing both a halide and a MIDA boronate. google.com

In such systems, the halide can participate in a Suzuki-Miyaura cross-coupling reaction while the MIDA-protected boronic acid remains inert. cancer.govnih.gov This allows for the precise, stepwise construction of complex molecular architectures. For instance, a haloalkenyl MIDA boronate can be coupled with a different boronic acid at the halide position, with the MIDA boronate group remaining intact throughout the reaction and subsequent purification by column chromatography. nih.gov

Furthermore, the robustness of MIDA boronates has been demonstrated in their compatibility with numerous other reaction conditions, including reductions, oxidations, and even directed C–H functionalization reactions, where the MIDA boronate can act as a stable anchoring point. orgsyn.orgresearchgate.netrsc.org

Deprotection Strategies for Regenerating Free Boronic Acid Functionality

A crucial feature of any protecting group is the ability to be removed under specific and mild conditions to regenerate the original functional group. The MIDA boronate group excels in this regard, as it can be readily cleaved to liberate the free boronic acid. acs.orgcancer.gov

The standard deprotection protocol involves hydrolysis under mild aqueous basic conditions. cancer.govresearchgate.net This process is typically rapid and high-yielding. The choice of base can also be used to control the rate of boronic acid release, which is particularly useful when the liberated boronic acid is itself unstable. sigmaaldrich.com

Table 2: Common Deprotection Conditions for MIDA Boronates

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Characteristics |

|---|---|---|---|---|

| 1 M NaOH (aq) | THF | 23 | ~10 min | Fast and efficient cleavage for subsequent reactions. acs.orgcancer.gov |

| Saturated NaHCO₃ (aq) | MeOH | 23 | ~6 h | Mild conditions for rapid cleavage. acs.orgcancer.gov |

| K₃PO₄ (aq) | Toluene or THF | 23 | Variable | Allows for the slow-release of unstable boronic acids, minimizing their decomposition during a subsequent cross-coupling reaction. sigmaaldrich.com |

| Water (minimal) / KOH, then HCl | THF / Dioxane | 23 | < 60 min | An alternative protocol to minimize water, forming an insoluble borate (B1201080) salt that is then re-acidified. core.ac.uk |

This table summarizes various deprotection strategies reported in the literature.

The orthogonality of the MIDA group is highlighted by its stability to acidic conditions, which complements other protecting groups like 1,8-diaminonaphthalene (B57835) (DAN) boronamides that are acid-labile but base-stable. acs.orgrsc.org

Bifunctional Building Blocks for Iterative Synthesis

The combination of a robust protecting group and a reliable deprotection method enables the use of bifunctional building blocks in iterative synthesis, a powerful strategy analogous to the solid-phase synthesis of peptides and oligonucleotides. nih.govnih.gov In this context, a bifunctional building block is a molecule containing two distinct reactive sites, one of which is temporarily masked. For boronic acid chemistry, this typically involves a halo-organoboronic acid, where the boronic acid is protected as its MIDA ester. acs.orgcancer.govresearchgate.net

A clear demonstration of this strategy is the modular synthesis of the polyene natural product β-parinaric acid. nih.govnih.gov The synthesis involves the following key steps:

Selective Coupling: (E)-1-Butenylboronic acid is coupled with a bifunctional chlorodienyl MIDA boronate building block. The reaction occurs selectively at the chloride position of the building block. nih.gov

Stable Intermediate: The product of this reaction is an all-trans trienyl MIDA boronate. Due to the stability conferred by the MIDA group, this complex intermediate is stable to purification by column chromatography. nih.gov

Deprotection: The MIDA group on the trienyl boronate is then removed using mild aqueous base, regenerating the free, albeit sensitive, trienylboronic acid in situ. nih.gov

Second Coupling: The newly formed boronic acid is immediately coupled with a second partner, an alkenyl iodide, to complete the carbon skeleton of β-parinaric acid. google.comnih.gov

This iterative approach, which relies on the unique properties of MIDA-protected building blocks like the derivative of this compound, allows for the efficient and modular construction of complex natural products that were previously challenging to synthesize. nih.govnih.gov

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for 1-Butenylboronic Acid Transformations

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound. Future research is expected to focus on creating more efficient, selective, and sustainable catalysts tailored for its specific transformations.

One promising area is the advancement of photocatalysis . Photoinduced reactions, which utilize visible light to generate reactive radical species from boronic acids, offer mild and sustainable reaction conditions. researchgate.net Researchers are designing novel photocatalysts, such as diazabenzacenaphthenium (N-BAP) derivatives, which can facilitate multi-electron transfer processes under aqueous conditions. acs.org The application of such catalysts to this compound could enable new types of C-C bond formations and functionalizations that are not accessible through traditional thermal methods.

Another key direction is the design of bifunctional catalysts . These catalysts, which possess both a Brønsted acid and a Brønsted base site within a single molecule, can activate both the electrophile and nucleophile in a reaction, leading to enhanced reactivity and enantioselectivity. chemrxiv.org Chiral phosphoric acids are a prime example of such systems that have proven effective in a variety of asymmetric transformations. chemrxiv.org The development of chiral bifunctional catalysts for reactions involving this compound could provide highly enantiopure products for pharmaceutical synthesis.

Furthermore, research into rhodium-catalyzed asymmetric additions continues to be a fertile ground for discovery. While rhodium-BINAP systems have been successful for the 1,4-addition of organoboronic acids to various electron-deficient olefins, there is scope for improvement. acs.org Future work will likely involve designing new chiral ligands that enhance catalyst turnover, broaden the substrate scope, and allow reactions to proceed under even milder conditions, thereby increasing the efficiency of incorporating the 1-butenyl moiety into complex molecules. acs.org

| Catalyst System Type | Potential Advantage for this compound | Research Focus |

| Photocatalysts | Access to novel radical-based transformations under mild conditions. | Design of catalysts (e.g., N-BAP) for efficient multi-electron transfers. researchgate.netacs.org |

| Bifunctional Catalysts | High enantioselectivity and rate acceleration through concerted activation. | Development of novel chiral phosphoric acids or similar systems. chemrxiv.org |

| Advanced Rh-Catalysts | Improved yields and enantioselectivity in conjugate additions. | Creation of new chiral phosphine (B1218219) ligands for milder reaction conditions. acs.org |

Exploration of New Mechanistic Pathways in Organoboron Chemistry

A deeper understanding of reaction mechanisms is fundamental to innovation in synthetic chemistry. For this compound, future research will likely uncover and exploit new mechanistic pathways, particularly in the realm of photoredox catalysis and Lewis acid activation.

A significant emerging area is the use of boronic acids and their derivatives as radical precursors . researchgate.net Traditionally viewed as nucleophiles in cross-coupling reactions, recent studies have shown that boronic esters can be activated—for instance, by forming a complex with a Lewis base—to undergo single-electron oxidation. researchgate.net This generates a radical species that can participate in new types of bond-forming reactions. Exploring these photo-induced radical pathways for this compound could unlock novel transformations, such as Giese-type additions, that capitalize on the reactivity of its alkenyl group. researchgate.net

The Lewis acidity of the boron atom is another key feature ripe for mechanistic exploration. researchgate.net The interaction of the boronic acid moiety with other functional groups, both within the same molecule and with external reagents, can significantly influence its reactivity. Computational studies have begun to probe how substituents and solvation affect the Lewis acidity and the equilibrium between the neutral boronic acid and the anionic boronate form. researchgate.net Future investigations will focus on how to modulate the Lewis acidity of this compound to control its reactivity in catalytic cycles, potentially leading to new catalyst-free transformations or enhancing the efficiency of existing ones.

Mechanistic studies into fundamental reactions like the Suzuki-Miyaura coupling continue to evolve. Detailed computational work using Density Functional Theory (DFT) has elucidated complex aspects of the catalytic cycle, including the roles of different ligands and the nature of the transmetalation step. montclair.edursc.org Applying these advanced computational and experimental techniques to reactions involving this compound will provide a more nuanced understanding of how its specific electronic and steric properties influence reaction outcomes, paving the way for more rational catalyst and reaction design.

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of this compound and its reactions into flow methodologies represents a major direction for future research.

Recent studies have demonstrated the highly efficient synthesis of boronic acids using simple continuous-flow setups. rsc.orgresearchgate.net These methods allow for the safe use of highly reactive intermediates, such as organolithium reagents, with reaction times of less than a second and high throughput. rsc.orgresearchgate.net A logical and powerful next step is to use this compound as a reagent within integrated, multi-step flow sequences. This would enable the rapid, on-demand synthesis of complex molecules where the this compound is generated in one step and immediately consumed in a subsequent transformation, such as a Suzuki-Miyaura coupling, within the same continuous line.

Flow chemistry is particularly well-suited for handling hazardous reagents and reactions that are difficult to control in batch. rsc.org For example, reactions requiring precise temperature control or the use of toxic or explosive intermediates can be managed more safely in the small, controlled environment of a flow reactor. rsc.org This opens up possibilities for exploring new, more energetic reaction pathways for this compound that would be considered too dangerous for large-scale batch synthesis. Furthermore, packed-bed reactors containing immobilized catalysts can be incorporated into flow systems, simplifying catalyst separation and reuse, and aligning with the principles of green chemistry. rsc.org

| Flow Chemistry Application | Benefit for this compound Chemistry | Future Direction |

| On-Demand Synthesis | Rapid generation of boronic acids from precursors. rsc.org | Telescoped reactions where this compound is made and used in a continuous sequence. |

| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates. rsc.org | Exploration of high-energy or difficult-to-control transformations. |

| Process Scalability | Straightforward scale-up from lab to production quantities. rsc.org | Development of robust, multi-kilogram-scale syntheses of key intermediates. |

| Heterogeneous Catalysis | Simplified catalyst recycling and product purification. rsc.org | Use of packed-bed reactors with immobilized catalysts for Suzuki-Miyaura and other couplings. |

Expanding Synthetic Utility in Natural Product Synthesis and Materials Science

The unique structure of this compound makes it a valuable building block, with significant potential for expanded use in the synthesis of complex natural products and advanced functional materials.

In natural product synthesis , the iterative cross-coupling of boronic acids and their derivatives has emerged as a powerful strategy for constructing polyene frameworks. montclair.edumdpi.com Specifically, (E)-1-butenylboronic acid has been successfully employed as a key building block in the modular synthesis of molecules like β-parinaric acid. montclair.edu A crucial innovation in this area is the use of N-methyliminodiacetic acid (MIDA) boronate esters. These protected forms of boronic acids exhibit greatly enhanced stability, allowing them to be purified by chromatography and handled under conditions that would degrade the free boronic acids. montclair.edumdpi.com Future research will undoubtedly apply this iterative strategy to a wider range of complex polyene natural products, leveraging a small library of MIDA-protected building blocks, including a this compound MIDA ester, to achieve highly efficient and modular total syntheses. mdpi.com

In materials science , boronic acids are recognized for their role in creating novel polymers and functional materials. pnas.orgsci-hub.se The ability of the boronic acid group to form reversible covalent bonds is a key feature, while the butenyl group offers a site for further polymerization or functionalization. Future research will explore the incorporation of this compound into polymers for applications in electronics, energy storage, and nanotechnology. pnas.org For instance, the vinyl group could be used in olefin metathesis or radical polymerization to create cross-linked networks or graft side chains onto a polymer backbone, imparting specific mechanical or electronic properties.

Computational Design and Optimization of this compound Derivatives for Targeted Applications

Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery and optimization of molecules and catalysts. Future research on this compound will heavily leverage these methods to design new derivatives and predict their reactivity for specific applications.

Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and predicting the properties of molecules and transition states. montclair.eduresearchgate.net DFT calculations can be used to model the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling involving this compound, providing insights into the rate-determining steps and the influence of different ligands and substrates. montclair.edusci-hub.se This knowledge allows for the rational, in silico design of more efficient catalysts. For example, by modeling the interaction between a catalyst and the boronic acid, researchers can computationally screen various ligands to find those that lower activation barriers and improve reaction outcomes. sci-hub.se

Furthermore, computational methods are being used to design boronic acid derivatives with tailored properties. acs.org For instance, by modeling the binding of different boronic acid derivatives to a protein's active site, scientists can design potent and selective enzyme inhibitors. acs.org This approach can be applied to create novel this compound derivatives that target specific biological molecules. Machine learning models, trained on data from DFT calculations, are also emerging as a way to rapidly screen vast numbers of potential molecules, identifying promising candidates for synthesis and testing without the need for exhaustive experimentation. rsc.org These computational tools will enable the optimization of this compound's structure to enhance stability, reactivity, or binding affinity for applications in medicine and materials science.

Investigations into Supramolecular Chemistry with Boronic Acid Scaffolds

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly advancing field where boronic acids play a pivotal role. The ability of the boronic acid group to form reversible covalent bonds with diols makes it an ideal functional handle for building dynamic, responsive molecular assemblies.

A key area of future research is the construction of novel supramolecular polymers . Recent breakthroughs have shown that boronic acid precursors can self-condense to form boroxine (B1236090) trimers, which then self-assemble into ordered, one-dimensional helical polymers stabilized by hydrogen bonding and π–π stacking. Incorporating a this compound moiety into such a system would introduce a reactive handle (the C=C double bond) along the polymer backbone. This would allow for post-assembly modification, such as cross-linking the polymer chains through olefin metathesis or attaching other functional molecules via radical addition, to create robust gels or materials with tunable properties.

Boronic acid scaffolds are also central to the development of molecular sensors and responsive systems . The reversible binding of boronic acids to saccharides has been widely used to create sensors that can detect glucose and other sugars. Future investigations could explore how the hydrophobic and electronically distinct butenyl group of this compound influences the binding and sensing properties when incorporated into these supramolecular scaffolds. The butenyl group could also serve as an anchor to embed the sensing scaffold into a larger hydrophobic environment, such as a cell membrane or a polymeric matrix, opening up new possibilities for creating advanced diagnostic tools and smart materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Butenylboronic acid, and how can reproducibility be ensured?